2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-6-4-1-2-12-3-5(4)10-7(9)11-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSFUSMUQZWHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205348 | |
| Record name | 2,4-Dichloro-5,8-dihydro-6H-thiopyrano[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-20-7 | |
| Record name | 2,4-Dichloro-5,8-dihydro-6H-thiopyrano[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5,8-dihydro-6H-thiopyrano[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 2 and 4 are highly reactive sites for nucleophilic substitution, enabling the synthesis of derivatives with tailored biological or physicochemical properties.
Key Reagents and Conditions
-
Phosphorus Oxychloride (POCl₃): Chlorination of hydroxyl or oxo precursors under reflux conditions (3 hours) yields the dichloro compound .
-
Nucleophilic Agents: Substitution with amines, alkoxides, or hydrazines occurs under basic conditions (e.g., NaH, K₂CO₃) .
Example Reaction Pathway:
-
Derivatization via Substitution
Substitution at position 4 with indole-hydrazone generates derivatives showing moderate cytotoxicity (IC₅₀ = 10–25 µM against H460 lung cancer cells) .
Biological Impact of Substitution
| Derivative Structure | Target Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Indole-hydrazone substituted | mTOR kinase inhibition (10 µM) | 53% inhibition | |
| Chromone-morpholine hybrid | Anticancer (MCF-7, H1975 cells) | 0.17–34.9 µM |
Oxidation Reactions
The thiopyrano ring’s sulfur atom undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.
Reaction Conditions and Outcomes
-
Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or O₃ .
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Product: 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (sulfone derivative) .
Comparative Reactivity
Mechanistic Insights
Scientific Research Applications
Chemistry
In the field of chemistry, 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine serves as a vital reagent for synthesizing more complex molecules. Its ability to participate in substitution reactions allows for the introduction of various functional groups. This property is particularly useful in the development of new materials and compounds .
Biology
The compound has garnered attention for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties. Studies have focused on its mechanism of action involving interactions with specific enzymes or receptors, which could lead to the inhibition or activation of critical biochemical pathways .
Case Study: Anticancer Activity
A study highlighted the compound's efficacy against certain cancer cell lines. It was observed that derivatives of this compound showed enhanced cytotoxicity compared to non-chlorinated analogs, suggesting that chlorine substitution plays a crucial role in its biological activity .
Medicine
In medicinal chemistry, ongoing research aims to explore this compound as a potential therapeutic agent. Its structural features make it a candidate for drug development targeting various diseases. The compound's interactions at the molecular level are being investigated to understand its pharmacological properties better .
Industrial Applications
The compound is also utilized in industrial settings as an intermediate in the synthesis of specialty chemicals. Its unique properties facilitate the production of various derivatives that find applications in different sectors including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Thiopyrano[4,3-d]pyrimidine Derivatives
The positional isomer 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (CAS: 181374-43-6) shares the same molecular formula but differs in the thiopyrano ring fusion ([4,3-d] vs. [3,4-d]).
- Bioactivity : The [4,3-d] isomer has been studied as a precursor for mTOR inhibitors, while the [3,4-d] variant shows promise in PI3Kα inhibition .
- Synthetic Routes : Both isomers are synthesized via condensation of thiobarbituric acids with chalcones, but reaction conditions vary due to steric and electronic differences .
Oxidation State Variations: Sulfone Derivatives
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (CAS: 1187830-50-7) introduces two oxygen atoms at the sulfur center, forming a sulfone group. Key differences include:
Heterocyclic Core Modifications
Pyrido[3,4-d]pyrimidine Analogs
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS: 1059735-34-0) replaces the thiopyrano ring with a pyrido system.
Pyrrolo[3,4-d]pyrimidine Derivatives
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 785775-01-1) substitutes sulfur with nitrogen in the fused ring. This change:
Thieno[3,2-d]pyrimidine Derivatives
Compounds like thieno[3,2-d]pyrimidine (e.g., GDC-0941 analogs) replace the thiopyrano ring with a thiophene-containing system. These derivatives exhibit:
- Improved Metabolic Stability: The thiophene ring resists oxidative degradation compared to thiopyrano .
- Chirality Effects: Unlike the planar thiopyrano scaffold, chiral centers in thienopyrimidines can enhance or diminish activity depending on stereochemistry .
Antiproliferative Activity
- Chlorine Substituents : Compounds with 2,4-dichloro substitution (e.g., target compound) show superior antiproliferative activity against cancer cell lines (IC₅₀: 0.5–5 µM) compared to methoxy- or hydrogen-substituted analogs .
- Ring Fusion Position: The [3,4-d] thiopyrano isomer demonstrates 2–3-fold higher PI3Kα inhibition than the [4,3-d] isomer, likely due to better fit in the ATP-binding pocket .
Kinase Selectivity
Biological Activity
2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine is a chemical compound with the molecular formula and a molecular weight of approximately 221.11 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound can inhibit specific biochemical pathways by binding to target proteins, which may lead to therapeutic effects against diseases such as cancer and infections.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The effectiveness of this compound can be attributed to its ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes.
Anticancer Activity
In the context of cancer research, this compound has been investigated for its potential to inhibit tumor growth. Studies have indicated that it may interfere with cell cycle progression and induce apoptosis in cancer cells. For instance, research has demonstrated that derivatives of this compound can inhibit key signaling pathways involved in cancer proliferation.
Case Studies
- Anticancer Efficacy : A study published in Molecular Medicine Reports explored the anticancer effects of various thiopyrano derivatives, including this compound. The results showed a dose-dependent inhibition of cancer cell proliferation in several cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 25 µM.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising potential for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (HeLa cells) | 15 |
| 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | Antimicrobial (E. coli) | 32 |
| 2,4-Dichloro-5,6-dihydropyrimidine | Anticancer (MCF-7 cells) | 20 |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The compound undergoes various chemical reactions such as:
- Substitution Reactions : Chlorine atoms can be replaced with other functional groups.
- Oxidation Reactions : Can be oxidized using agents like hydrogen peroxide.
- Reduction Reactions : Achievable using reducing agents such as lithium aluminum hydride.
These reactions not only facilitate the synthesis but also allow for the development of derivatives with enhanced biological activities.
Q & A
Q. Advanced
- Reproducibility checks : Ensure consistent reagent quality (e.g., POCl₃ purity >98%) and reaction conditions (temperature ±2°C).
- Data normalization : Compare bioactivity using standardized controls (e.g., benznidazole for T. cruzi IC₅₀ = 2.02 µM) .
- Meta-analysis : Pool results from independent studies (e.g., 55–75% yields in thiobarbituric acid condensations vs. 40–42% in Suzuki couplings) .
What strategies improve metabolic stability for in vivo applications?
Q. Advanced
- Liver microsome assays : Incubate with NADPH/UGT cofactors to assess Phase I/II metabolism. For example, 44 (4-Cl-phenyl analog) retains 100% parent compound after 60 minutes in human/mouse microsomes .
- Structural modifications : Replace labile groups (e.g., 3’-OH removal reduces metabolic clearance but lowers activity 2–3×) .
- Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
